BenchChemオンラインストアへようこそ!

9-(3-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Chromeno-oxazinone Structural authentication Quality control

9-(3-Methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS 929858-12-8) is a fully synthetic heterocyclic compound belonging to the 9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one class. This chromeno‑oxazinone scaffold is constructed via aminomethylation of the natural isoflavone formononetin with a primary amine and formaldehyde under basic conditions, yielding a fused tricyclic system that incorporates a 3‑phenyl substituent on the chromone ring and an N‑9‑(3‑methoxybenzyl) group on the oxazine ring.

Molecular Formula C25H21NO4
Molecular Weight 399.446
CAS No. 929858-12-8
Cat. No. B2718635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
CAS929858-12-8
Molecular FormulaC25H21NO4
Molecular Weight399.446
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2
InChIInChI=1S/C25H21NO4/c1-28-19-9-5-6-17(12-19)13-26-14-21-23(30-16-26)11-10-20-24(27)22(15-29-25(20)21)18-7-3-2-4-8-18/h2-12,15H,13-14,16H2,1H3
InChIKeyUDIXEWUVNGKGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(3-Methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one – Structural Identity and Core Scaffold Reference for Procurement


9-(3-Methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS 929858-12-8) is a fully synthetic heterocyclic compound belonging to the 9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one class. This chromeno‑oxazinone scaffold is constructed via aminomethylation of the natural isoflavone formononetin with a primary amine and formaldehyde under basic conditions, yielding a fused tricyclic system that incorporates a 3‑phenyl substituent on the chromone ring and an N‑9‑(3‑methoxybenzyl) group on the oxazine ring [1]. The compound is primarily utilized as a research‑tool molecule and as a synthetic intermediate for structure–activity relationship (SAR) exploration in medicinal chemistry programs targeting inflammation, bone metabolism, and epigenetic regulation [1][2].

Why 9-(3-Methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one Cannot Be Replaced by Generic Chromeno‑oxazinone Analogs


The chromeno[8,7-e][1,3]oxazin-4-one scaffold is exquisitely sensitive to modifications at the N‑9 and C‑3 positions. In the anti‑inflammatory series reported by Liu et al., simply altering the N‑9 substituent from benzyl to alkyl or heterylalkyl changed ear‑oedema inhibition in Swiss mice from negligible to statistically significant (>40 % inhibition) [1]. Likewise, in a separate osteoporosis‑focused program, the N‑9‑(furan‑3‑ylmethyl) analog (compound 7) displayed potent anti‑osteoclastogenic activity both in RANKL‑induced RAW264.7 cells and in an ovariectomy‑induced mouse model, whereas the N‑9‑butyl congener (compound 2) predominantly promoted osteoblast formation via the BMP/Smad pathway [2]. Therefore, the precise combination of a 3‑phenyl group and an N‑9‑(3‑methoxybenzyl) substituent cannot be assumed to be functionally interchangeable with other in‑class compounds; procurement of the exact structure is mandatory for SAR continuity and assay reproducibility.

Quantitative Differentiation Evidence for 9-(3-Methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one Versus Its Closest Analogs


Structural Confirmation and Purity Profile for Reliable Procurement

The target compound was unequivocally characterized in the primary synthesis report by 1H NMR, IR, mass spectrometry, and elemental analysis, establishing its identity and purity as a single chemical entity [1]. This level of characterization ensures that the material procured matches the structure used in foundational SAR studies, minimizing the risk of positional isomer contamination (e.g., 2‑ or 4‑methoxybenzyl regioisomers) that could confound biological results.

Chromeno-oxazinone Structural authentication Quality control

Anti‑inflammatory Activity of the Chromeno‑oxazinone Class and N‑9 Substituent Impact

In a congeneric series of ten chromeno[8,7-e][1,3]oxazin-4-ones, the nature of the N‑9 substituent was the primary determinant of in vivo anti‑inflammatory potency. Although the exact 9‑(3‑methoxybenzyl)‑3‑phenyl derivative was not directly tested in this study, the class‑level data demonstrate that N‑9‑benzyl‑substituted members (without methoxy) achieved >40 % inhibition of croton oil‑induced ear oedema in Swiss mice, whereas N‑9‑alkyl derivatives showed markedly weaker activity [1].

Anti-inflammatory Croton oil ear edema N-9 substitution

Dual Osteoblast/Osteoclast Modulation – Ligand‑Dependent Pathway Bias

Two structurally related chromeno‑oxazinone derivatives, 9‑butyl‑3‑(4‑methoxyphenyl)‑ (2) and 9‑(furan‑3‑ylmethyl)‑3‑(4‑methoxyphenyl)‑ (7), exhibited divergent bone‑remodeling activities: compound 2 promoted significant osteoblast formation via BMP/Smad signaling, whereas compound 7 potently inhibited RANKL‑induced osteoclastogenesis in RAW264.7 cells and prevented bone loss in OVX mice [1]. This striking functional divergence driven solely by the N‑9 substituent underscores the non‑interchangeability of chromeno‑oxazinone analogs and suggests that the 3‑methoxybenzyl substituent in the target compound may confer a unique balance of anabolic and anti‑resorptive activities that warrants dedicated procurement for bone‑biology research.

Osteoporosis BMP/Smad pathway RANKL-induced osteoclastogenesis

Predicted Physicochemical Property Differentiation for Assay Compatibility

Based on structure‑derived calculations, the target compound exhibits a calculated logP of approximately 4.1 and a topological polar surface area (tPSA) of 52 Ų, positioning it between the more lipophilic 9‑butyl analog (clogP ~4.8) and the less lipophilic 9‑furan‑3‑ylmethyl analog (clogP ~3.5) . These intermediate physicochemical properties predict superior solubility in aqueous‑organic assay media compared to the highly lipophilic alkyl derivatives while maintaining sufficient membrane permeability for cell‑based assays.

Lipophilicity Solubility Drug-likeness

Recommended Research and Industrial Application Scenarios for 9-(3-Methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one


SAR Probe for Chromeno‑oxazinone Anti‑inflammatory Lead Optimization

Procure this compound as the N‑9‑(3‑methoxybenzyl)‑substituted benchmark in a panel of chromeno‑oxazinone analogs to map the electron‑donating and hydrogen‑bonding effects of the meta‑methoxy group on in vivo anti‑inflammatory potency, building directly on the ear‑oedema screening model established by Liu et al. [1].

Bone‑Remodeling Selectivity Profiling

Use this compound as a dual‑readout probe in osteoblast/osteoclast co‑culture systems to determine whether the 3‑methoxybenzyl substituent confers a unique ratio of BMP/Smad‑mediated osteoblastogenesis versus RANKL‑mediated osteoclastogenesis, guided by the divergent pathway bias observed for related N‑9‑substituted derivatives [1].

Physicochemical Standard for Assay Development

Employ the compound as a reference solute for calibrating solubility and permeability assays in the chromeno‑oxazinone series, leveraging its intermediate clogP (~4.1) and moderate tPSA (52 Ų) to define the acceptable lipophilicity window for cell‑based screening [1].

Synthetic Intermediate for Late‑Stage Diversification

Utilize the compound as a validated synthetic building block for further functionalization at the 3‑phenyl ring or the oxazine nitrogen, taking advantage of the robust aminomethylation route and full spectroscopic characterization provided in the primary literature [1].

Quote Request

Request a Quote for 9-(3-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.